Cymarine
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Overview
Description
Cimarinum is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical properties and potential applications. It is a member of the coumarin family, which is known for its diverse biological activities and presence in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimarinum typically involves the use of alkyne substrates and various catalysts. One common method is the one-pot construction of coumarin derivatives using metal-based homogeneous and heterogeneous catalyst systems . The reaction conditions often include the use of green solvents and catalysts to promote environmentally friendly synthesis.
Industrial Production Methods
In industrial settings, the production of Cimarinum can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cimarinum undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Cimarinum include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cimarinum can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Cimarinum has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Cimarinum involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, Cimarinum can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and triggering cell death pathways .
Comparison with Similar Compounds
Cimarinum is unique among coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
Coumarin: The parent compound, known for its anticoagulant properties.
Esculetin: A hydroxylated derivative with antioxidant and anti-inflammatory effects.
Scopoletin: Another hydroxylated derivative with similar biological activities.
Compared to these compounds, Cimarinum exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGNURMLWFQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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